molecular formula C10H9ClFN B8464546 2-Chloro-4-fluoro-3-propylbenzonitrile

2-Chloro-4-fluoro-3-propylbenzonitrile

Cat. No. B8464546
M. Wt: 197.63 g/mol
InChI Key: DISSJQUIWUVOQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-fluoro-3-propylbenzonitrile is a useful research compound. Its molecular formula is C10H9ClFN and its molecular weight is 197.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-4-fluoro-3-propylbenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-fluoro-3-propylbenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Chloro-4-fluoro-3-propylbenzonitrile

Molecular Formula

C10H9ClFN

Molecular Weight

197.63 g/mol

IUPAC Name

2-chloro-4-fluoro-3-propylbenzonitrile

InChI

InChI=1S/C10H9ClFN/c1-2-3-8-9(12)5-4-7(6-13)10(8)11/h4-5H,2-3H2,1H3

InChI Key

DISSJQUIWUVOQV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=C1Cl)C#N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-4-fluoro-3-propylbenzaldehyde (877 mg) in 1-methyl-2-pyrrolidone (15 mL) was added hydroxyammonium hydrochloride (383 mg), and the mixture was stirred at 100° C. for 1 hr. The reaction mixture was ice-cooled, thionyl chloride (1.00 mL) was added dropwise thereto, and the mixture was stirred at the same temperature for 10 min. Water was added to the mixture and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (developing solvent: hexane-ethyl acetate=15:1→2:1) to give the title compound as a colorless oil (yield: 660 mg).
Quantity
877 mg
Type
reactant
Reaction Step One
Name
hydroxyammonium hydrochloride
Quantity
383 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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